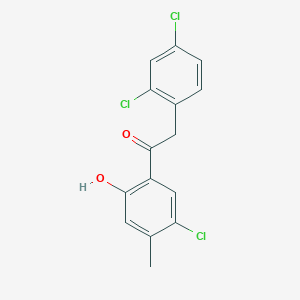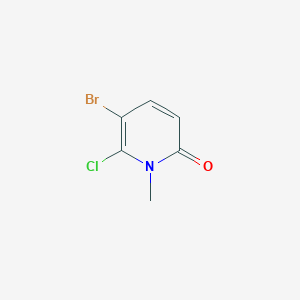
3-(4-Methoxyphenyl)-propanoic acid tert-butyl ester
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-propanoic acid tert-butyl ester, also known as 4-methoxybenzyl tert-butyl ester (MBTE), is an organic compound with a molecular formula of C14H22O2. It is a colorless liquid with a sweet, fruity odor and low volatility. MBTE is a common intermediate in the synthesis of pharmaceuticals, fragrances, and flavors. It is also used as a solvent for paints, resins, and waxes.
Mécanisme D'action
The mechanism of action of MBTE is not fully understood. It is believed that the ester group of MBTE can act as a hydrogen bond acceptor, allowing it to interact with other molecules. Additionally, the 4-methoxyphenyl group can act as an electron-withdrawing group, leading to increased reactivity of the molecule.
Biochemical and Physiological Effects
MBTE has not been extensively studied for its biochemical and physiological effects. However, some studies have indicated that MBTE may have anti-inflammatory and antioxidant activities. Additionally, it may have potential applications in the treatment of certain neurological disorders and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MBTE in laboratory experiments is its low volatility and low toxicity. This makes it an ideal solvent for certain organic reactions. Additionally, its low volatility and low toxicity make it safe to handle and store. However, MBTE is not soluble in water, making it unsuitable for reactions that require aqueous solvents.
Orientations Futures
Future research on MBTE should focus on its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases. Additionally, further research should be conducted to better understand its mechanism of action. Additionally, research should be conducted to develop new synthetic methods for the preparation of MBTE and its derivatives. Finally, further studies should be conducted to explore the potential of MBTE as a solvent for various organic reactions.
Applications De Recherche Scientifique
MBTE has been widely used in scientific research due to its unique properties. It can be used as a reagent for the synthesis of other compounds, such as polymers, polyesters, and polyamides. It can also be used as a solvent for certain organic reactions, such as nucleophilic substitution and Diels-Alder reactions. Additionally, MBTE can be used to study the properties of various materials, such as polymers and polymers-based composites.
Propriétés
IUPAC Name |
tert-butyl 3-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)17-13(15)10-7-11-5-8-12(16-4)9-6-11/h5-6,8-9H,7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUYVCJQPSQQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-methoxyphenyl)propanoate | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)




![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)


![2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6333212.png)